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Compound of Interest

Compound Name: Dregeoside Da1

Cat. No.: B1157986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available scientific information

regarding the biological activities of compounds from Dregea volubilis, the plant source of

Dregeoside Da1, and related polyoxypregnane glycosides. As of the date of this publication,

specific studies on the isolated Dregeoside Da1 are limited. The information presented herein

is intended to guide future research and drug discovery efforts.

Introduction
Dregeoside Da1 is a polyoxypregnane glycoside, a class of steroidal compounds, isolated

from the plant Dregea volubilis (family: Apocynaceae).[1][2][3] Traditionally, various parts of

Dregea volubilis have been used in folk medicine to treat a range of ailments including

inflammation, asthma, and tumors.[1][2] Scientific investigations into the extracts of this plant

have revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and

antidiabetic properties, suggesting the therapeutic potential of its constituent compounds like

Dregeoside Da1.[3][4][5][6][7] This technical guide provides an in-depth overview of the known

and potential biological activities of Dregeoside Da1, drawing from studies on Dregea volubilis

extracts and analogous compounds.

Chemical Profile
Name: Dregeoside Da1
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Chemical Class: Polyoxypregnane Glycoside[1][2]

Molecular Formula: C₄₂H₇₀O₁₅[3]

Molecular Weight: 815.007 g/mol [3]

Source: Isolated from the leaves and flowers of Dregea volubilis.[1][2]

Biological Activities and Therapeutic Potential
While specific quantitative data for purified Dregeoside Da1 is scarce, studies on Dregea

volubilis extracts and other polyoxypregnane glycosides provide strong indications of its

potential biological activities.

Anti-inflammatory and Immunomodulatory Activity
Extracts of Dregea volubilis have demonstrated significant anti-inflammatory effects. A

methanolic extract of the leaves, and particularly its chloroform fraction, was shown to reduce

carrageenan-induced paw edema in animal models.[6][7] The chloroform fraction exhibited a

potent 66% inhibition at a dose of 100 mg/kg.[6][7] Furthermore, the methanolic extract was

found to decrease the production of the pro-inflammatory mediator nitric oxide (NO) in

lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

This inhibitory effect on NO production is a common characteristic of anti-inflammatory

compounds. Studies on other polyoxypregnane glycosides have also reported significant

inhibition of NO production in RAW 264.7 macrophage cells, with IC50 values in the micromolar

range. This suggests that Dregeoside Da1 likely contributes to the anti-inflammatory properties

of Dregea volubilis extracts by modulating macrophage activity. Preliminary studies on a related

compound, Dregeoside A11, suggest that it may influence signaling pathways such as NF-κB,

a key regulator of inflammation.[8]

Antioxidant Activity
Ethanolic and chloroform extracts of Dregea volubilis leaves have been shown to possess

notable antioxidant activity, as evaluated by DPPH and ABTS radical scavenging assays.[5]

The IC50 values for the chloroform extract in the ABTS assay ranged from 13.26 to 24.36

µg/ml, indicating its capacity to neutralize free radicals.[5] This antioxidant potential may
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contribute to the overall therapeutic effects by mitigating oxidative stress, which is implicated in

various inflammatory and metabolic diseases.

Potential in Metabolic Health
Preliminary evidence suggests that compounds from Dregea volubilis may have beneficial

effects on metabolic health, including the regulation of glucose levels.[9] Some

polyoxypregnane glycosides have been investigated for their α-glucosidase inhibitory activity,

an enzyme involved in carbohydrate digestion.[10] This suggests a potential mechanism by

which Dregeoside Da1 could contribute to the management of hyperglycemia.

Quantitative Data from Dregea volubilis Extracts
and Related Compounds
The following tables summarize the available quantitative data from studies on Dregea volubilis

extracts and other relevant polyoxypregnane glycosides. This information provides a valuable

reference for the potential potency of Dregeoside Da1.

Table 1: Anti-inflammatory Activity of Dregea volubilis Extracts

Extract/Frac
tion

Assay Model
Dose/Conce
ntration

Result Reference

Methanolic

Extract of

Leaves

Carrageenan-

induced paw

edema

Rat
100, 200, 400

mg/kg

Significant

reduction in

edema

[6][7]

Chloroform

Fraction of

Methanolic

Extract

Carrageenan-

induced paw

edema

Rat 100 mg/kg
66%

inhibition
[6][7]

Methanolic

Extract of

Leaves

LPS-induced

NO

production

Mouse

Peritoneal

Macrophages

0-100 µg/ml
Reduced NO

production
[6][7]

Table 2: Antioxidant Activity of Dregea volubilis Extracts
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Extract Assay IC50 Value Reference

Chloroform Extract ABTS 13.26 - 24.36 µg/ml [5]

Ethanolic Extract DPPH - [5]

Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the

biological activities of compounds like Dregeoside Da1.

In Vitro Anti-inflammatory Assay: Nitric Oxide
Production in Macrophages
This protocol describes the measurement of nitric oxide (NO) production in RAW 264.7

macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow

them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of Dregeoside Da1 for 1 hour.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Nitrite Measurement (Griess Assay):

Collect 50 µL of the cell culture supernatant.

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room

temperature, protected from light.

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate

for another 10 minutes at room temperature, protected from light.

Measure the absorbance at 540 nm using a microplate reader.
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Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.

The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of

sample) / Absorbance of control] x 100.

Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol details the assessment of the free radical scavenging activity of a compound

using the stable DPPH radical.

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl

(DPPH) in methanol.

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of Dregeoside
Da1 to 100 µL of the DPPH solution.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

Ascorbic acid is typically used as a positive control.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as:

[(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50

value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is

then determined.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes

using the fluorescent glucose analog 2-NBDG.

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into

mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free

DMEM.

Treatment: Treat the cells with various concentrations of Dregeoside Da1 for a specified

period.
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Glucose Uptake:

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

Incubate the cells with 100 µM 2-NBDG in KRH buffer for 30 minutes at 37°C.

Terminate the uptake by washing the cells with ice-cold KRH buffer.

Fluorescence Measurement: Measure the fluorescence of the cell lysate using a

fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell

lysate.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

potentially modulated by Dregeoside Da1 and typical experimental workflows.

Cell Culture Treatment & Stimulation Griess Assay Data Analysis

RAW 264.7 Macrophages Seed in 96-well plate Pre-treat with
Dregeoside Da1 Stimulate with LPS Collect Supernatant Add Griess Reagent Measure Absorbance

at 540 nm Calculate NO Inhibition

Click to download full resolution via product page

Workflow for In Vitro Anti-inflammatory Assay.
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Potential Modulation of the NF-κB Signaling Pathway.
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Cell Preparation Treatment & Glucose Uptake Measurement Data Analysis
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Workflow for In Vitro Glucose Uptake Assay.

Conclusion and Future Directions
Dregeoside Da1, a polyoxypregnane glycoside from Dregea volubilis, represents a promising

lead compound for the development of novel therapeutics, particularly in the areas of

inflammatory and metabolic diseases. The significant anti-inflammatory and antioxidant

activities observed in the extracts of its source plant provide a strong rationale for its further

investigation.

Future research should focus on the following areas:

Isolation and Purification: Development of efficient methods for the isolation and purification

of Dregeoside Da1 in sufficient quantities for comprehensive biological evaluation.

In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies on purified

Dregeoside Da1 to determine its specific IC50/EC50 values for anti-inflammatory,

antioxidant, and metabolic activities.

Mechanism of Action: Elucidating the precise molecular mechanisms by which Dregeoside
Da1 exerts its biological effects, including the identification of its direct molecular targets and

its impact on key signaling pathways such as NF-κB, MAPKs, and insulin signaling.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of

Dregeoside Da1 to understand the structural features crucial for its biological activity, which

will guide the design of more potent and selective derivatives.

The exploration of Dregeoside Da1 holds significant potential for the discovery of new and

effective therapeutic agents derived from natural sources. This technical guide serves as a
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foundation for stimulating and directing future research in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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